molecular formula C7H17NO5.HO3Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

Cat. No. B087149
CAS RN: 133-51-7
M. Wt: 365.98 g/mol
InChI Key: UVSOMUCYKCLPNG-OVHUINQISA-K
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Description

Glucantime, also known as meglumine antimoniate, is a medicine used to treat leishmaniasis, including visceral, mucocutaneous, and cutaneous leishmaniasis . It is given by injection into a muscle or into the area infected . It is an antiparasitic agent used to treat cutaneous and visceral leishmaniasis .


Synthesis Analysis

During the synthesis of Glucantime, traces of Sb (III) may be present, also probably complexed . Traces of Sb(V) measured are probably due to residual impurities from synthesis .


Molecular Structure Analysis

Glucantime mainly contains Sb (V) under the form of an organic complex with N-methylglucamine (NMG) . Antimony speciation in Glucantime is not straightforward, as the active product ingredients (API) is not a define molecule but a set of complexes (1:1, 2:1, 3:1, 2:2, 3:2…) of the ligands bound to the central Sb atom under the redox state V .


Chemical Reactions Analysis

To obtain Sb species in detectable forms, the complexes between Sb species and NMG need to be broken. This was obtained by diluting samples in hydrochloric acid in deaerated conditions to avoid Sb redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glucantime are closely tied to its structural characteristics, such as the types of glycosidic linkages and degree of branching. These properties influence its reactivity and interaction with other molecules.

Scientific Research Applications

  • Decreased Effectiveness with Secondary Bacterial Infection : Glucantime is less effective in treating cutaneous leishmaniasis (CL) when the lesions are complicated with secondary bacterial infections (Sadeghian et al., 2011).

  • Enhanced Efficacy with Liposome Encapsulation : Encapsulating Glucantime in liposomes significantly increases its efficacy against leishmanial infection in hamsters (Alving et al., 1978).

  • Variability in Drug Susceptibility Among Strains : Glucantime's effectiveness varies across different strains of South American Leishmania, showing a wide genetic heterogeneity in susceptibility (Spangler et al., 1998).

  • Unexpectedly High Levels of Antimony (III) : Glucantime contains higher than expected levels of trivalent antimony, Sb(III), which may contribute to its toxic side effects (Salaün & Frézard, 2013).

  • Impact on Blood Factors : Glucantime treatment in patients with CL significantly decreases RBC, PLT, WBC (except monocytes), Hb, and Hct, indicating potential adverse effects on blood elements (Ayatollahi et al., 2011).

  • Structure and Composition Analysis : The structure and composition of Glucantime, a complex mixture in equilibrium in aqueous solution, were investigated, revealing coordination complexes between antimony and N-methyl-d-glucamine hydroxyls (Roberts et al., 1998).

  • Toxicity Concerns : Glucantime can cause serious and sometimes lethal complications, including cardiac, hepatic, renal, and hematological diseases (Katlama et al., 1985).

  • Comparative Efficacy with Herbal Extracts : A study compared the efficacy of Glucantime with a topical herbal extract in treating cutaneous leishmaniasis, indicating alternative treatment possibilities (Zerehsaz et al., 1999).

  • Adverse Effects from Intramuscular Injection : Intramuscular Glucantime can lead to frequent adverse effects, including arthralgia, myalgia, skin rash, and serious cases of stibiointoxication, primarily acute renal failure (Masmoudi et al., 2005).

  • Impact on Hepatic Enzymes and Renal Function : Glucantime treatment alters concentrations of hepatic enzymes and affects renal function, suggesting the need for periodic testing to prevent damage (Vakili et al., 1997).

  • Monitoring Response to Therapy : The quantification of Leishmania infantum kinetoplast DNA can serve as an index for monitoring the response to Glucantime therapy (Pourabbas et al., 2013).

  • Cardiotoxicity Case Report : A case report highlighted the severe cardiotoxic effects of Glucantime, with ECG changes being primary signs (Matoussi et al., 2007).

  • Comparing with Recombinant Interferon-γ : A study comparing Glucantime with human recombinant interferon-γ for treating cutaneous leishmaniasis found Glucantime to be more effective (Harms et al., 1991).

  • Genistein and Ascorbic Acid Reduce Oxidative Stress : Genistein and ascorbic acid can prevent the genotoxicity caused by Glucantime, reducing oxidative stress-derived DNA damage (de Jesus et al., 2018).

  • Efficacy in Central Iran : A study in central Iran showed that Glucantime is an effective drug for treating cutaneous leishmaniasis, but its indications should be defined carefully to prevent resistance (Mohammadzadeh et al., 2013).

  • Comparison of Glucantime and Cryotherapy : A trial comparing intralesional Glucantime and cryotherapy combined with intralesional Glucantime showed the latter to be more effective for treating zoonotic cutaneous leishmaniasis (Saghafipour et al., 2017).

Safety And Hazards

Glucantime contains sulfites and can cause severe allergic reactions and difficulty breathing . Meglumine antimoniate may cause prolongation of the QT interval and severe arrhythmia . It should not be used in people with significant heart, liver, or kidney problems .

Future Directions

New strategies and recent advances on leishmaniasis treatment are urgent. Immunomodulators, nanotechnology, and drug repurposing are the future of leishmaniasis treatment .

properties

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucantime

CAS RN

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
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Record name MEGLUMINE ANTIMONIATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
A Asilian, A Sadeghinia, G Faghihi… - International journal of …, 2004 - Wiley Online Library
Background Cutaneous leishmaniasis (CL) is a parasitic disease caused by Leishmania species. There is a need for more effective and less time‐consuming therapeutic methods for …
Number of citations: 170 onlinelibrary.wiley.com
R Firdous, M Yasinzai, K Ranja - International journal of …, 2009 - Wiley Online Library
… The main objective of the study was to monitor the efficacy of glucantime in CL reported in … were treated with glucantime (a pentavalent antimonial compound). Glucantime is packaged …
Number of citations: 39 onlinelibrary.wiley.com
G Sadeghian… - International journal of …, 2006 - Wiley Online Library
… The results of this study indicate that Glucantime plus pentoxifylline could be more beneficial than Glucantime alone and pentoxifylline in potentiating the effectiveness of Glucantime. …
Number of citations: 106 onlinelibrary.wiley.com
M Mohammadzadeh, F Behnaz, Z Golshan - Journal of infection and public …, 2013 - Elsevier
Glucantime remains the first-line treatment for cutaneous leishmaniasis. In a prospective study, we evaluated its efficacy and side effects in patients treated in Yazd from 2010 to 2011. …
Number of citations: 54 www.sciencedirect.com
S Afkhami-Ardakani, V Mashayekhi-Goyonlo… - Journal of Isfahan …, 2020 - jims.mui.ac.ir
Background: Systemic or intralesional injection of Glucantime in treatment of cutaneous leishmaniasis, sometimes leads to a local allergic reaction. This study aimed to evaluate the …
Number of citations: 2 jims.mui.ac.ir
SS da Silva, SS Mizokami, JR Fanti… - Journal of Pharmacy …, 2018 - academic.oup.com
… Our data demonstrated that Glucantime reduced the chronic … that Glucantime could reduce pain by inhibiting cytokine production, and in this case, the analgesic effect of Glucantime …
Number of citations: 9 academic.oup.com
C Holanda, RLC Jales, M Catanho… - CELLULAR AND …, 2002 - researchgate.net
… glucantime on the kinetic of biodistribution of radiopharmaceuticals. To study the glucantime … technetium-99mmethylenediphosphonic acid (99mTc-MDP), glucantime IM (80 mg/kg/day) …
Number of citations: 22 www.researchgate.net
I Esfandiarpour, A Alavi - International journal of dermatology, 2002 - Wiley Online Library
Background Cutaneous leishmaniasis is a common disease in Iran, particularly in Kerman province. It usually occurs via the bite of an infected sandfly. Methods One hundred and fifty …
Number of citations: 81 onlinelibrary.wiley.com
S Iranpour, A Hosseinzadeh, A Alipour - Epidemiology and Health, 2019 - ncbi.nlm.nih.gov
… glucantime; however, subgroup analysis showed that, regarding parasite species other than Leishmania braziliensis, miltefosine was significantly superior to glucantime … than glucantime…
Number of citations: 22 www.ncbi.nlm.nih.gov
J Ayatollahi, MM MODARES, A Halvani - 2011 - sid.ir
Background: Glucantime is the first line agent for treatment of cutaneous leishmaniasis (CL). It has adverse effects on blood elements. This research has been done to evaluate the …
Number of citations: 8 www.sid.ir

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